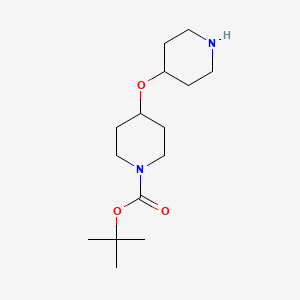

4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

描述

4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a bicyclic piperidine derivative with a tert-butyl carbamate (Boc) protecting group. Its synthesis involves catalytic hydrogenation of 4-(pyridin-4-yloxy)piperidine-1-carboxylic acid tert-butyl ester using 5% Rh/Al₂O₃ under 50 psi H₂ in acetic acid, yielding the target compound as a colorless oil . The Boc group enhances solubility and stability, making it a key intermediate in medicinal chemistry for further functionalization.

属性

IUPAC Name |

tert-butyl 4-piperidin-4-yloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-10-6-13(7-11-17)19-12-4-8-16-9-5-12/h12-13,16H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDIXFSPTJESFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696074 | |

| Record name | tert-Butyl 4-[(piperidin-4-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845305-83-1 | |

| Record name | tert-Butyl 4-[(piperidin-4-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Ether Linkage Formation: The ether linkage between the two piperidine rings is formed by reacting a piperidine derivative with a suitable alkylating agent under basic conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with neurotransmitter systems, particularly those involving piperidine derivatives.

- Neuropharmacology : Research indicates that compounds similar to 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester exhibit activity at nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. A study demonstrated that derivatives of this compound could enhance cognitive function in animal models by modulating nAChR activity .

Synthesis of Bioactive Molecules

This compound serves as an important intermediate in the synthesis of other bioactive molecules. Researchers have utilized it to create analogs that display improved pharmacological profiles.

- Example Case Study : A recent study synthesized several derivatives from this compound, leading to compounds with enhanced selectivity for specific receptor subtypes. These derivatives showed promise in preclinical models for treating anxiety disorders .

Drug Development

The compound's ability to cross the blood-brain barrier makes it a candidate for drug development targeting central nervous system (CNS) disorders.

Data Table: Summary of Research Findings

作用机制

The mechanism of action of 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its action include binding to active sites, altering enzyme activity, or modulating receptor signaling.

相似化合物的比较

Comparison with Structurally Similar Compounds

Heterocyclic Substituents

tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate

- Substituent: 4-cyanopyridin-2-ylthio group.

- Properties: The sulfur atom increases lipophilicity (logP), while the cyano group introduces electron-withdrawing effects.

- Applications : Thioether linkages may enhance metabolic stability compared to ethers .

tert-Butyl 4-(5-aminopyrazol-1-yl)piperidine-1-carboxylate

- Substituent: 5-aminopyrazol-1-yl group.

- Properties: The pyrazole ring offers hydrogen-bonding capability, improving aqueous solubility. The amino group enables conjugation reactions.

- Synthesis : Prepared via nucleophilic aromatic substitution (SNAr) or coupling reactions .

4-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

- Substituent : 4-methylpyrimidin-2-yloxymethyl group.

- Properties: Pyrimidine’s aromaticity contributes to π-π stacking in drug-receptor interactions.

Halogenated Derivatives

4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester

Sulfur-Containing Derivatives

tert-Butyl 4-(4-cyanophenylsulfonyl)piperidine-1-carboxylate

- Substituent: 4-cyanophenylsulfonyl group.

- Properties : Sulfonyl groups are strongly electron-withdrawing, increasing acidity of adjacent protons (pKa ~0.92). MW: 350.43 .

4-[2-(Methylsulfonyl)acetyl]-piperidine-1-carboxylic acid tert-butyl ester

Complex Pharmacophores

4-{[Methyl-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)amino]methyl}-piperidine-1-carboxylic acid tert-butyl ester

- Substituent : Oxadiazole-linked pyridinyl group.

- Properties : Oxadiazoles enhance metabolic resistance and hydrogen-bond acceptor capacity. Used in kinase inhibitor design .

4-[6-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-pyrimidin-4-yloxy]-piperidine-1-carboxylic acid tert-butyl ester

Comparative Data Table

Key Observations

- Synthetic Flexibility : The Boc-protected piperidine core allows diverse functionalization via nucleophilic substitution, coupling, or reduction (e.g., BH₃ in , Rh-catalyzed hydrogenation in ).

- Physicochemical Tuning : Halogens (Br), sulfonyl groups, and heterocycles (pyrimidine, oxadiazole) modulate solubility, stability, and target engagement.

- Safety Profiles : Compounds like 4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester exhibit irritant properties , highlighting the need for careful handling across analogs.

生物活性

4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 845305-83-1) is a chemical compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent scientific literature.

- Molecular Formula : C15H28N2O3

- Molecular Weight : 284.39 g/mol

- CAS Number : 845305-83-1

- MDL Number : MFCD09261176

The compound features a piperidine backbone, which is known for its versatility in drug design. Its structure includes a tert-butyl ester group that may influence its pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with various coupling agents under controlled conditions. For example, one synthetic route includes the use of tert-butyl chloroformate and piperidine derivatives to form the desired ester .

Anticancer Properties

Recent studies have indicated that piperidine derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, suggesting potential as therapeutic agents .

Enzyme Inhibition

Research has shown that piperidine-based compounds can act as inhibitors of specific enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition of these enzymes is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. The structure of this compound may enhance its binding affinity to these enzymes, promoting neuroprotective effects .

Multi-targeted Approaches

The compound's ability to interact with multiple biological targets makes it a candidate for multi-targeted therapies. This approach is particularly relevant in conditions such as cancer and neurodegeneration, where targeting multiple pathways can enhance therapeutic efficacy and reduce resistance .

Case Studies

| Study | Findings |

|---|---|

| Liu et al. (2023) | Demonstrated that piperidine derivatives showed improved brain exposure and dual inhibition of AChE and BuChE, suggesting potential for Alzheimer's treatment. |

| Zhang et al. (2023) | Reported that certain piperidine compounds exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin. |

常见问题

Basic Question: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For respiratory protection, employ NIOSH-certified P95 respirators for minor exposures or OV/AG/P99 filters for higher concentrations .

- Ventilation: Work in a fume hood to minimize inhalation risks, as combustion may release toxic fumes (e.g., nitrogen oxides) .

- Storage: Store in a cool, dry environment (<25°C) away from incompatible materials (e.g., strong oxidizers) to prevent decomposition .

- Emergency Protocols: For skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Advanced Question: How can synthetic routes be optimized for enantiomeric purity in derivatives of this compound?

Methodological Answer:

- Catalyst Selection: Chiral phase-transfer catalysts (e.g., quaternary ammonium salts) can enhance enantioselectivity during alkylation or acylation steps. For example, demonstrates >90% enantiomeric excess (ee) using 2-phenyl-2-thiazoline intermediates with chiral catalysts .

- Reaction Monitoring: Use chiral HPLC or polarimetry to track stereochemical integrity during synthesis. Adjust solvent polarity (e.g., toluene vs. THF) to favor desired transition states .

- Protecting Group Strategy: The tert-butoxycarbonyl (Boc) group in this compound stabilizes intermediates but may sterically hinder reactions. Deprotection with TFA or HCl/gas can restore reactivity without racemization .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies key structural features:

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₅H₂₆N₂O₃: calculated 294.19, observed 294.21) .

- Purity Assessment: Use HPLC with UV detection (λ = 210–254 nm) and compare retention times against standards .

Advanced Question: How can computational modeling resolve contradictions in reported toxicity data?

Methodological Answer:

- In Silico Toxicology: Apply tools like OECD QSAR Toolbox or Toxtree to predict acute oral toxicity (e.g., LD₅₀). and note conflicting classifications (Category 4 vs. unclassified), which may arise from impurities or assay variability .

- Dose-Response Analysis: Use molecular dynamics simulations to model interactions with biological targets (e.g., cytochrome P450 enzymes). Compare results with in vitro assays (e.g., Ames test for mutagenicity) .

- Meta-Analysis: Aggregate data from multiple SDS (e.g., Key Organics, Combi-Blocks) to identify trends in LC₅₀ or EC₅₀ values, adjusting for solvent effects .

Basic Question: What are the stability challenges for this compound under reflux conditions?

Methodological Answer:

- Thermal Stability: The Boc group decomposes above 150°C, releasing CO₂ and isobutylene. Monitor reactions at elevated temperatures via TGA or in situ FTIR .

- Solvent Compatibility: Avoid polar aprotic solvents (e.g., DMF) under basic conditions, which may accelerate hydrolysis. Use dichloromethane or THF for inertness .

- Moisture Sensitivity: Store under nitrogen or argon to prevent Boc deprotection via acid-catalyzed mechanisms .

Advanced Question: How does the piperidine-oxy-piperidine scaffold influence pharmacokinetic properties in drug discovery?

Methodological Answer:

- Lipophilicity Optimization: The Boc group reduces logP, enhancing solubility. Replace with acyl groups (e.g., acetyl) to balance blood-brain barrier penetration .

- Metabolic Stability: Piperidine rings resist oxidative degradation but may undergo CYP3A4-mediated N-dealkylation. Introduce fluorine at C4 (e.g., 4-fluoromethyl derivatives) to block metabolism .

- In Vivo Profiling: Radiolabel the compound (e.g., ¹⁴C at the tert-butyl group) to track bioavailability and tissue distribution in rodent models .

Basic Question: How should researchers address discrepancies in reported melting points?

Methodological Answer:

- Purity Verification: Recrystallize the compound from hexane/ethyl acetate (3:1) and compare melting points with literature (e.g., 162–166°C in ). Use DSC for precise measurement .

- Polymorphism Screening: Perform X-ray diffraction to identify crystalline forms. Hydrates or solvates may alter melting behavior .

- Impurity Profiling: Conduct GC-MS to detect residual solvents (e.g., DCM) or synthetic byproducts that depress melting points .

Advanced Question: What strategies enable scalable synthesis while minimizing racemization?

Methodological Answer:

- Continuous Flow Chemistry: Use microreactors to control residence time and temperature, reducing epimerization during Boc deprotection .

- Enzymatic Resolution: Lipases (e.g., Candida antarctica) can selectively hydrolyze undesired enantiomers, achieving >98% ee .

- Design of Experiments (DoE): Optimize parameters (e.g., pH, catalyst loading) via response surface methodology to maximize yield and stereopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。